- Improved processes for the preparation of dabigatran etexilate and intermediates thereof, World Intellectual Property Organization, , ,
Cas no 948551-71-1 (Ethyl 3-(3-(2-((4-Cyanophenyl)amino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate)

948551-71-1 structure
Nombre del producto:Ethyl 3-(3-(2-((4-Cyanophenyl)amino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
Número CAS:948551-71-1
MF:C27H28N6O4
Megavatios:500.549025535584
CID:3032386
Ethyl 3-(3-(2-((4-Cyanophenyl)amino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate Propiedades químicas y físicas
Nombre e identificación
-
- 达比加群杂质O
- ethyl 3-(3-(2-(4-cyanophenylamino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
- ethyl 3-[[3-[[2-(4-cyanoanilino)acetyl]amino]-4-(methylamino)benzoyl]-pyridin-2-ylamino]propanoate
- ethyl 3-(3-(2-((4-cyanophenyl)amino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate? (Dabigatran Impurity pound(c)
- N-(4-Cyanophenyl)glycyl-3-amino-4-(methylamino)benzoyl-N-2-pyridinyl-β-alanine ethyl ester (ACI)
- Ethyl 3-(3-(2-((4-Cyanophenyl)amino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
-
- Renchi: 1S/C27H28N6O4/c1-3-37-26(35)13-15-33(24-6-4-5-14-30-24)27(36)20-9-12-22(29-2)23(16-20)32-25(34)18-31-21-10-7-19(17-28)8-11-21/h4-12,14,16,29,31H,3,13,15,18H2,1-2H3,(H,32,34)
- Clave inchi: YSRISVJGBBRNHY-UHFFFAOYSA-N
- Sonrisas: N#CC1C=CC(NCC(NC2C(NC)=CC=C(C(N(CCC(OCC)=O)C3C=CC=CN=3)=O)C=2)=O)=CC=1
Atributos calculados
- Calidad precisa: 500.21700
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 8
- Recuento de átomos pesados: 37
- Cuenta de enlace giratorio: 12
- Complejidad: 806
- Xlogp3: 3
- Superficie del Polo topológico: 136
Propiedades experimentales
- PSA: 136.45000
- Logp: 3.86458
Ethyl 3-(3-(2-((4-Cyanophenyl)amino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | E678443-10mg |
Ethyl 3-(3-(2-((4-Cyanophenyl)amino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate |
948551-71-1 | 10mg |
$552.00 | 2023-05-18 | ||
TRC | E678443-1mg |
Ethyl 3-(3-(2-((4-Cyanophenyl)amino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate |
948551-71-1 | 1mg |
$75.00 | 2023-05-18 | ||
TRC | E678443-25mg |
Ethyl 3-(3-(2-((4-Cyanophenyl)amino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate |
948551-71-1 | 25mg |
$ 1200.00 | 2023-09-07 | ||
TRC | E678443-50mg |
Ethyl 3-(3-(2-((4-Cyanophenyl)amino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate |
948551-71-1 | 50mg |
$1918.00 | 2023-05-18 |
Ethyl 3-(3-(2-((4-Cyanophenyl)amino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Solvents: Toluene ; 3 h, 45 - 55 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ; 30 min, rt
1.2 10 - 12 h, rt
1.3 Reagents: Water ; 10 min, rt
1.2 10 - 12 h, rt
1.3 Reagents: Water ; 10 min, rt
Referencia
- Preparation method of anticoagulant drug Dabigatran etexilate mesylate, China, , ,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Chloroform ; 30 min, 0 - 10 °C; 10 °C → 25 °C
1.2 6 h, 20 - 25 °C
1.2 6 h, 20 - 25 °C
Referencia
- Method for preparing key intermediate of Dabigatran etexilate, China, , ,
Synthetic Routes 4
Condiciones de reacción
1.1 Solvents: Ethyl acetate ; rt; rt → 55 °C; 6 h, 35 - 55 °C
Referencia
- Process of preparing dabigatran etexilate mesylate and its intermediates and novel polymorph of dabigatran etexilate, Italy, , ,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; rt → 5 °C; 6 h, 0 - 5 °C
1.2 < 1 atm; 24 h, rt
1.2 < 1 atm; 24 h, rt
Referencia
- Industrial preparation method of dabigatran etexilate, China, , ,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide , Dichloromethane ; rt → 40 °C; 2 - 3 h, 35 - 40 °C; 40 °C → 20 °C
1.2 20 °C → 40 °C; 10 - 12 h, 35 - 40 °C
1.2 20 °C → 40 °C; 10 - 12 h, 35 - 40 °C
Referencia
- A process for the preparation of dabigatran etexilate and pharmaceutically acceptable salts thereof, India, , ,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ; 10 min, rt → 50 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, 45 - 50 °C; 4 h, 50 °C → 70 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, 45 - 50 °C; 4 h, 50 °C → 70 °C
Referencia
- Method for synthesizing dabigatran etcxilate benzimidazole intermediate, China, , ,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Ethyl acetate ; 3 h, rt
1.2 3 h, 40 - 45 °C
1.2 3 h, 40 - 45 °C
Referencia
- An improved process for the preparation of dabigatran etexilate or its salts thereof, India, , ,
Synthetic Routes 9
Condiciones de reacción
Referencia
- Process for the preparation of dabigatran etexilate or pharmaceutically acceptable salt thereof, United States, , ,
Ethyl 3-(3-(2-((4-Cyanophenyl)amino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate Raw materials
- N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-b-alanine Ethyl Ester
- Benzonitrile, 4-[[2-(1H-imidazol-1-yl)-2-oxoethyl]amino]-
- n-(4-Cyanophenyl)glycine
Ethyl 3-(3-(2-((4-Cyanophenyl)amino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate Preparation Products
Ethyl 3-(3-(2-((4-Cyanophenyl)amino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate Literatura relevante
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
948551-71-1 (Ethyl 3-(3-(2-((4-Cyanophenyl)amino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate) Productos relacionados
- 2137817-39-9(1-(tert-butyldimethylsilyl)-1H-indole-6-sulfonyl fluoride)
- 1332531-52-8(1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride)
- 1301706-84-2(L-Aspartic acid alpha-t-butyl beta-benZyl ester tosylate (H-L-Asp(BZl)-OtBu.Tos))
- 1196147-20-2(methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate)
- 1253286-56-4(Biotin-PEG3-NHS ester)
- 712355-03-8(1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE)
- 193092-29-4(3’,5’,N2-Tri-O-acetyl 2’-Deoxyguanosine)
- 2172557-18-3(4-(oxolan-3-yl)thiane-4-carbaldehyde)
- 1083197-18-5(2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid)
- 7653-94-3(2,2-Dimethylcyclopropylbenzene)
Proveedores recomendados
Minglong (Xianning) Medicine Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Nanjing Jubai Biopharm
Miembros de la medalla de oro
Proveedor de China
Lote

Zhejiang Brunova Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos

Baoji Haoxiang Bio-technology Co.Ltd
Miembros de la medalla de oro
Proveedor de China
Lote